molecular formula C18H22N2O2 B14209697 (Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol

(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol

Cat. No.: B14209697
M. Wt: 298.4 g/mol
InChI Key: ZNZKPQOKKVASTO-XFQWXJFMSA-N
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Description

(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol is a complex organic compound that features a quinoxaline moiety.

Preparation Methods

The synthesis of (Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial production methods for such compounds may involve large-scale reactions in batch or continuous flow reactors, with careful monitoring of reaction parameters to optimize yield and purity. The use of green chemistry principles, such as solvent-free reactions or the use of water as a solvent, is also gaining traction in industrial settings .

Chemical Reactions Analysis

(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction may produce dihydroquinoxaline derivatives .

Scientific Research Applications

(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol

InChI

InChI=1S/C18H22N2O2/c1-11(2)17(21)9-15-16(10-18(22)12(3)4)20-14-8-6-5-7-13(14)19-15/h5-12,21-22H,1-4H3/b17-9-,18-10-

InChI Key

ZNZKPQOKKVASTO-XFQWXJFMSA-N

Isomeric SMILES

CC(/C(=C/C1=NC2=CC=CC=C2N=C1/C=C(\O)/C(C)C)/O)C

Canonical SMILES

CC(C)C(=CC1=NC2=CC=CC=C2N=C1C=C(C(C)C)O)O

Origin of Product

United States

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